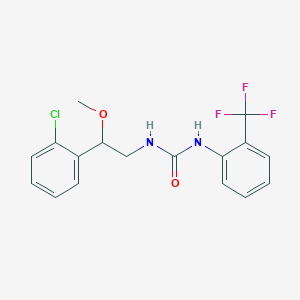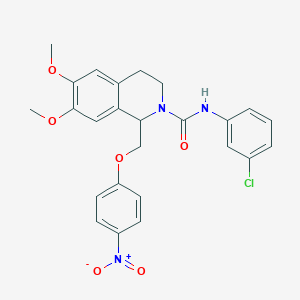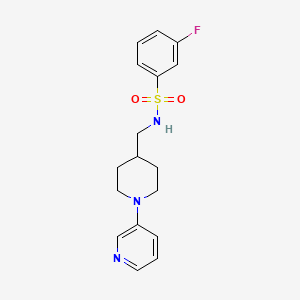
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Scientific Research Applications
Inhibition of Cancer Cell Proliferation
Research by Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating an ability to inhibit cancer cell proliferation. This study highlighted an optimization process to improve the solubility of these compounds while preserving their biological activity, hinting at their potential as leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Environmental Degradation of Antimicrobials
Sires et al. (2007) studied the degradation of antimicrobials, including triclosan and triclocarban, through electro-Fenton systems, highlighting the role of hydroxyl radicals in degrading these compounds in aquatic environments. This work suggests the environmental fate of similar urea derivatives could be crucial in understanding their persistence and degradation in water bodies (Sires et al., 2007).
Corrosion Inhibition
Bahrami and Hosseini (2012) explored the inhibition effect of certain urea derivatives in preventing mild steel corrosion in acid solutions. Their findings suggest that these compounds act as mixed-type inhibitors, offering insights into their applications in corrosion protection technologies (Bahrami & Hosseini, 2012).
Nonlinear Optical Materials
Studies on bis-chalcone derivatives doped in polymer matrices have reported significant enhancements in second harmonic generation (SHG) conversion efficiencies, suggesting that similar urea derivatives could be explored for their potential applications in nonlinear optical materials and devices (Shettigar et al., 2006).
Anticonvulsant Activity
Research on compounds with structures similar to "1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea" has also included investigations into their anticonvulsant activities. For example, Vengerovskii et al. (2014) examined the effects of a compound with anticonvulsant action on bioelectric activity and ion content in brain structures, suggesting potential applications in neurological disorders treatment (Vengerovskii et al., 2014).
properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2/c1-25-15(11-6-2-4-8-13(11)18)10-22-16(24)23-14-9-5-3-7-12(14)17(19,20)21/h2-9,15H,10H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPCZSBQNLLQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2462552.png)
![benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2462556.png)



![1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea](/img/structure/B2462562.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2462563.png)
![2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462565.png)

![Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2462568.png)


